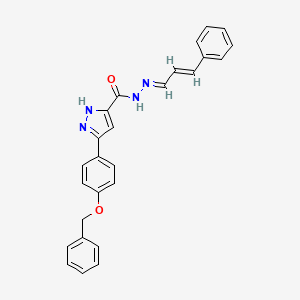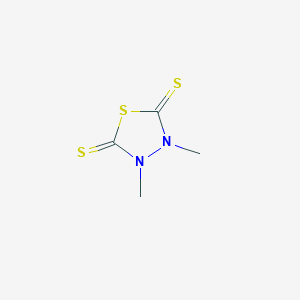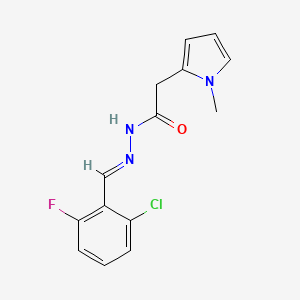![molecular formula C18H18N4O2 B11975436 N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975436.png)
N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-isopropyl-1H-pyrazole-5-carbohydrazide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé appartient à la classe des bases de Schiff, qui sont généralement formées par la condensation d'amines primaires avec des composés carbonylés. La présence du groupe naphtyle et du cycle pyrazole dans sa structure contribue à ses propriétés chimiques et à sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-isopropyl-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre le 2-hydroxy-1-naphtaldéhyde et la 3-isopropyl-1H-pyrazole-5-carbohydrazide. La réaction est généralement réalisée dans un solvant éthanolique sous reflux pour faciliter la formation de la base de Schiff. Le mélange réactionnel est ensuite refroidi, et le produit résultant est filtré et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le choix du solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également incorporer des réacteurs à flux continu pour améliorer l'efficacité et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-isopropyl-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de produits oxydés correspondants.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, entraînant la réduction de la base de Schiff en l'amine correspondante.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où les nucléophiles remplacent des groupes fonctionnels spécifiques dans la molécule.
Réactifs et conditions courants
Oxydation: Peroxyde d'hydrogène, permanganate de potassium; généralement réalisée dans des solvants aqueux ou organiques.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium; les réactions sont généralement effectuées dans des solvants anhydres tels que le tétrahydrofurane ou l'éthanol.
Substitution: Divers nucléophiles tels que les halogénures, les amines ou les thiols; les réactions peuvent nécessiter des catalyseurs ou des conditions spécifiques telles que des températures élevées ou des milieux acides/basiques.
Principaux produits formés
Oxydation: Formation de dérivés oxydés avec des groupes fonctionnels modifiés.
Réduction: Conversion en l'amine correspondante.
Substitution: Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les originaux.
Applications de la recherche scientifique
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-isopropyl-1H-pyrazole-5-carbohydrazide a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme ligand en chimie de coordination pour former des complexes métalliques avec des applications potentielles en catalyse et en science des matériaux.
Biologie: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Médecine: Explored for its potential therapeutic applications due to its bioactive properties.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres molécules complexes.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-isopropyl-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un agent chélateur, se liant aux ions métalliques et formant des complexes stables. Cette interaction peut influencer diverses voies biochimiques, conduisant à ses activités biologiques observées. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material science applications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-isopropyl-1H-pyrazole-5-carbohydrazide peut être comparé à d'autres bases de Schiff et dérivés d'hydrazide similaires:
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide: Similar structure with a methoxy group, leading to different chemical properties and reactivity.
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide: Contains a pyrrole ring, which may influence its biological activity and chemical behavior.
N'-[(E)-(2-hydroxy-1-naphtyl)méthylidène]-3-{2-[(4-méthylbenzyl)oxy]phényl}-1H-pyrazole-5-carbohydrazide: Features a benzyl group, affecting its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-11(2)15-9-16(21-20-15)18(24)22-19-10-14-13-6-4-3-5-12(13)7-8-17(14)23/h3-11,23H,1-2H3,(H,20,21)(H,22,24)/b19-10+ |
Clé InChI |
CZNFFIKFAMTAGP-VXLYETTFSA-N |
SMILES isomérique |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11975355.png)

![(5E)-5-[4-(Allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975360.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide](/img/structure/B11975366.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11975376.png)
![9-Bromo-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975382.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11975390.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975398.png)



![methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11975434.png)
